molecular formula C6H5ClIN B043998 5-Chloro-2-iodoaniline CAS No. 6828-35-9

5-Chloro-2-iodoaniline

Cat. No. B043998
Key on ui cas rn: 6828-35-9
M. Wt: 253.47 g/mol
InChI Key: FEOMAFDDLHSVMO-UHFFFAOYSA-N
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Patent
US09073929B2

Procedure details

To a solution of 5-chloro-2-iodoaniline (14.0 g, 0.0552 mol) in dimethyl sulphoxide, ethyl acrylate (30.38 mL, 0.276 mol) and n-tributyltinhydride (22.3 mL, 0.0828 mol), AIBN (3.6 g, 0.022 mol) was added at room temperature. The reaction mixture was heated to 120° C. and stirred for 16 h. The reaction mixture was cooled to room temperature; the reaction mixture was diluted with water. The aqueous phase was extracted with ethyl acetate (3×500 mL), the combined organic layer was washed with cold water, saturated aqueous sodium chloride solution and dried over sodium sulphate, the solvent was evaporated under vacuum and the residue was purified with silica gel (60-120 mesh) silica gel column chromatography by 0-20% ethyl acetate in hexane to afford the title compound. 1H NMR (400 MHz, DMSO-d6) δ 10.13 (s, 1H), 7.17-7.15 (d, J=7.6 Hz, 1H), 6.93-6.91 (d, J=8.0 Hz, 1H), 6.85 (s, 1H), 2.85-2.81 (t, J=7.2 Hz, 2H), 2.44-2.41 (t, J=8 Hz, 2H); MS (M+1): 181.9.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
30.38 mL
Type
reactant
Reaction Step One
[Compound]
Name
n-tributyltinhydride
Quantity
22.3 mL
Type
reactant
Reaction Step One
Name
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5](I)=[C:6]([CH:8]=1)[NH2:7].[C:10](OCC)(=[O:13])[CH:11]=[CH2:12].CC(N=NC(C#N)(C)C)(C#N)C>CS(C)=O.O>[Cl:1][C:2]1[CH:8]=[C:6]2[C:5]([CH2:12][CH2:11][C:10](=[O:13])[NH:7]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
ClC=1C=CC(=C(N)C1)I
Name
Quantity
30.38 mL
Type
reactant
Smiles
C(C=C)(=O)OCC
Name
n-tributyltinhydride
Quantity
22.3 mL
Type
reactant
Smiles
Name
Quantity
3.6 g
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl acetate (3×500 mL)
WASH
Type
WASH
Details
the combined organic layer was washed with cold water, saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was purified with silica gel (60-120 mesh) silica gel column chromatography by 0-20% ethyl acetate in hexane

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=CC=C2CCC(NC2=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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